molecular formula C13H14N2O B8809878 (4-phenylmethoxypyridin-2-yl)methanamine

(4-phenylmethoxypyridin-2-yl)methanamine

Cat. No.: B8809878
M. Wt: 214.26 g/mol
InChI Key: AHSTYWKFBZIPLI-UHFFFAOYSA-N
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Description

(4-Phenylmethoxypyridin-2-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH₂NH₂) at the 2-position of the pyridine ring and a phenylmethoxy substituent (-OCH₂C₆H₅) at the 4-position. This structure combines aromatic, ether, and amine functionalities, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

(4-phenylmethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2

InChI Key

AHSTYWKFBZIPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylmethoxypyridin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-phenylmethoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-phenylmethoxypyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-phenylmethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its target, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The 4-phenylmethoxy group in the target compound introduces steric bulk and electron-donating effects via the methoxy oxygen. In contrast, analogs like (4-methoxy-3-methylpyridin-2-yl)methanamine () have a smaller methyl group at the 3-position, which may improve solubility but reduce aromatic interactions .
  • Linker Variations : Urea linkers in (5-phenylfuran-2-yl)methanamine derivatives () improve SIRT2 inhibition compared to thiourea or amide linkers, suggesting hydrogen-bonding capacity is critical .

Physicochemical Properties

  • For example, (5-phenylfuran-2-yl)methanamine derivatives with urea linkers exhibit clogP ~5.14, which correlates with membrane permeability but may limit bioavailability .

Key Research Findings and Limitations

  • SAR Trends : Substituent size and electronic properties significantly influence activity. For instance, 4-carboxyl groups in furan-based analogs improve SIRT2 inhibition, while methyl/methoxy groups show mixed effects .
  • Contradictions : ’s lumping strategy groups structurally similar compounds, but the diversity of substituents here (e.g., pyran rings vs. furans) complicates direct comparisons .
  • Data Gaps : Direct pharmacological data on (4-phenylmethoxypyridin-2-yl)methanamine are absent in the evidence, necessitating extrapolation from analogs.

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